molecular formula C19H25N B1174670 2,3,4,5-TETRAETHYL-6-PHENYL-PYRIDINE CAS No. 150432-17-0

2,3,4,5-TETRAETHYL-6-PHENYL-PYRIDINE

Cat. No.: B1174670
CAS No.: 150432-17-0
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Description

2,3,4,5-Tetraethyl-6-phenyl-pyridine is a pyridine derivative recognized in scientific research as a selective antagonist for the A3 adenosine receptor . This compound, referenced in studies as MRS 1476, has been utilized in pharmacological research to probe the structure and function of adenosine receptors, which are implicated in processes like inflammation, asthma, and ischemic conditions . The development of selective antagonists like this one is a key area of investigation for understanding cellular signaling pathways and identifying potential therapeutic targets . As a research chemical, this compound is offered for laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant scientific literature for comprehensive handling, storage, and safety information prior to use.

Properties

CAS No.

150432-17-0

Molecular Formula

C19H25N

Synonyms

2,3,4,5-TETRAETHYL-6-PHENYL-PYRIDINE

Origin of Product

United States

Mechanistic Investigations of 2,3,4,5 Tetraethyl 6 Phenyl Pyridine Formation Pathways

Elucidation of Reaction Intermediates in Pyridine (B92270) Annulations

The formation of the pyridine ring in 2,3,4,5-tetraethyl-6-phenyl-pyridine through annulation reactions likely proceeds through a series of reactive intermediates. In related pyridine syntheses, common intermediates include 1,5-dicarbonyl compounds or their synthetic equivalents, which undergo condensation with an ammonia (B1221849) source. For the target molecule, this would conceptually involve a precursor with the appropriate ethyl and phenyl substituents.

Another key class of intermediates in modern pyridine synthesis are 3-azatrienes. nih.gov These species can be generated through various catalytic cross-coupling reactions and are primed for subsequent electrocyclization to form the pyridine core. nih.gov In the context of this compound, a hypothetical 3-azatriene intermediate would possess the requisite arrangement of ethyl groups and a terminal phenyl group.

Characterization of Transition States in Key Cyclization Steps

The cyclization step is a critical phase in the formation of the pyridine ring. The transition states involved in these steps are high-energy structures that dictate the stereochemistry and regioselectivity of the final product. In the case of aza-electrocyclization pathways, the transition state involves the concerted formation of a new sigma bond to close the ring. The geometry of this transition state is crucial for the reaction to proceed efficiently.

Computational studies on related pyridine syntheses have been employed to model these transition states. For instance, in the formation of 1,6-dihydropyridines via a 6π-electrocyclization, the conversion of a linear s-trans, s-trans azatriene to the "cyclization-reactive" s-cis, s-cis conformer is a necessary and thermodynamically unfavorable step that precedes the cyclization. researchgate.netnih.gov The subsequent disrotatory electrocyclization proceeds through a defined transition state to yield an intermediate that then aromatizes to the pyridine. researchgate.net

Mechanistic Studies of Metal-Mediated Pyridine Ring Formation

Transition metal catalysis plays a pivotal role in many modern methods for pyridine synthesis, offering high efficiency and selectivity. acs.org Catalysts based on palladium, copper, and nickel are commonly employed. nih.govnih.gov

Oxidative Coupling and Reductive Elimination Processes

In metal-catalyzed cross-coupling reactions leading to pyridine formation, oxidative coupling and reductive elimination are fundamental steps. For example, nickel-terpyridine systems are known to catalyze C-C cross-coupling reactions where the nickel center cycles through various oxidation states (+I, +II, +III). nih.gov A plausible catalytic cycle involves the formation of an organonickel species, followed by single electron transfer (SET) to form radical intermediates. nih.gov Reductive elimination from a high-valent metal center can then forge the final C-C or C-N bonds of the pyridine ring.

Role of Aza-Electrocyclization Pathways

Aza-electrocyclization is a powerful pericyclic reaction for the construction of nitrogen-containing heterocycles, including pyridines. rsc.orgnih.gov This process involves the cyclization of a conjugated azatriene system. In a metal-free context, this can be a thermally induced process. researchgate.netnih.gov However, metal catalysts can also promote and influence the course of aza-electrocyclization reactions. For instance, a copper-catalyzed cascade reaction has been developed that involves the formation of a 3-azatriene intermediate followed by electrocyclization and subsequent air oxidation to yield highly substituted pyridines. nih.gov

A general representation of aza-6π-electrocyclization is the formation of a pyridine ring from a 1-azatriene intermediate. researchgate.net This strategy has been utilized in various synthetic protocols, including one-pot syntheses of polysubstituted pyridines. nih.govresearchgate.net

Radical Mechanism Postulations for Specific Synthetic Routes

Radical-based mechanisms offer an alternative to traditional ionic pathways for pyridine synthesis. These reactions often involve the generation of highly reactive radical intermediates that can participate in cyclization and C-C bond-forming events. Pyridine-boryl radicals, for example, have been utilized in the synthesis of C-4 substituted pyridines through a radical addition/coupling mechanism. acs.org Computational studies have supported the feasibility of these radical pathways. rsc.org

In some metal-free protocols for pyridine synthesis from oximes and acroleins, mechanistic experiments have pointed towards a radical pathway, even though neither iodine nor triethylamine (B128534) alone could initiate the transformation. acs.org

Influence of Catalytic Systems on Reaction Mechanisms

The choice of catalyst can profoundly influence the reaction mechanism and, consequently, the outcome of a pyridine synthesis. Different metals and ligands can favor different mechanistic pathways, leading to variations in yield, regioselectivity, and stereoselectivity.

For instance, in the synthesis of substituted pyridines, copper catalysts have been shown to effectively mediate the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates to generate 3-azatriene intermediates that subsequently cyclize. nih.gov In contrast, some syntheses of polysubstituted pyridines are designed to be metal-free, relying on cascade reactions involving Wittig and aza-Wittig reactions followed by electrocyclization. nih.govresearchgate.net The development of catalytic systems continues to expand the toolkit for constructing complex pyridine structures with precise control over their architecture. acs.org

Solvent Effects and Reaction Conditions on Mechanism Trajectory

The formation of highly substituted pyridines, such as this compound, is not governed by a single, universal reaction pathway. Instead, the mechanistic trajectory is profoundly influenced by the selection of solvents and the precise control of reaction conditions. These parameters can dictate the rate of reaction, the stability of intermediates, and even the predominant reaction mechanism, ultimately affecting the yield and purity of the final product.

The synthesis of polysubstituted pyridines often proceeds through multicomponent reactions or cycloaddition pathways. nih.govnih.gov In these complex transformations, the solvent is not merely an inert medium but an active participant that can modulate reactivity and selectivity. Similarly, reaction conditions such as temperature, pressure, and the choice of catalyst play a critical role in navigating the intricate potential energy surface of the reaction.

Solvent Polarity and Protic/Aprotic Nature

The polarity of the solvent can significantly impact the rates of reactions that involve charge separation in the transition state. For instance, in pathways resembling the Hantzsch synthesis, which involves the condensation of β-dicarbonyl compounds, an aldehyde, and an ammonia source, polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction. mdpi.com

In the context of a hypothetical synthesis of this compound, a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) could be advantageous. organic-chemistry.org These solvents are effective at solvating cations and anions that may form during the reaction cascade. For example, in a copper-catalyzed reaction, polar solvents can facilitate the dissolution of the catalyst and reagents, leading to a more homogeneous reaction mixture and improved reaction rates. organic-chemistry.org Some reactions can even utilize DMSO as a reactant, serving as a one-carbon surrogate. organic-chemistry.org

Conversely, non-polar solvents like toluene (B28343) or hexane (B92381) might be preferred for reactions that proceed through a concerted, non-polar transition state, such as certain Diels-Alder reactions. psu.edu The choice between a polar and non-polar medium is therefore a critical consideration in directing the reaction towards the desired product.

Protic solvents, such as ethanol (B145695) or water, can participate in hydrogen bonding, which can either be beneficial or detrimental. youtube.comnih.gov While hydrogen bonding can stabilize certain intermediates, it can also lead to unwanted side reactions or deactivate catalysts. For instance, water has been shown to have a dramatic accelerating effect on certain Diels-Alder reactions due to hydrophobic effects and hydrogen bonding that stabilize the transition state. psu.edu However, in other cases, the presence of water can lead to hydrolysis of sensitive intermediates. The use of molecular sieves is a common strategy to remove in-situ generated water and prevent such side reactions.

The following interactive table illustrates the hypothetical effect of different solvents on the yield of this compound in a model multicomponent reaction.

Influence of Temperature and Catalysts

Temperature is a fundamental parameter that controls reaction kinetics. Higher temperatures generally increase reaction rates but can also promote the formation of undesired byproducts by overcoming the activation barriers of competing reaction pathways. For the synthesis of polysubstituted pyridines, a careful optimization of the reaction temperature is often necessary. mdpi.com Some transformations may require heating to facilitate cyclization or aromatization steps. For instance, a study on a modular pyridine synthesis noted an initial cross-coupling at 50 °C followed by heating to 90 °C for the electrocyclization-oxidation cascade.

Catalysts are frequently employed to enhance reaction rates and control selectivity. In the synthesis of substituted pyridines, both metal-based and organocatalysts can be utilized. Copper catalysts, for example, are effective in promoting cross-coupling and condensation reactions that can lead to the pyridine core. organic-chemistry.org The choice of catalyst and its ligands can influence the mechanistic pathway and the final product distribution. For instance, in a proposed copper-catalyzed synthesis, the catalyst plays a crucial role in the formation of a 3-azatriene intermediate which then undergoes electrocyclization.

The table below provides a hypothetical overview of the interplay between temperature and catalyst selection on the formation of this compound.

Computational and Theoretical Investigations of 2,3,4,5 Tetraethyl 6 Phenyl Pyridine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to describing the electronic nature of molecules. For pyridine (B92270) derivatives, these studies elucidate how substituents influence the electron distribution, stability, and reactivity of the aromatic ring.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govnist.gov For a molecule like 2,3,4,5-tetraethyl-6-phenyl-pyridine, DFT calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.netwikipedia.org A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In computational studies of 3,5-dimethyl-2,6-diphenylpyridine and its derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 6.9470–8.8026 eV, indicating significant chemical stability. tau.ac.il The HOMO is typically distributed across the pyridine and phenyl rings, while the LUMO's distribution is similarly delocalized. researchgate.net The precise energies and distributions for this compound would be influenced by the electron-donating nature of the ethyl groups.

Table 1: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for an Analogous Compound (3,5-dimethyl-2,6-diphenylpyridine) Data sourced from studies on a related pyridine derivative and presented here for illustrative purposes. researchgate.nettau.ac.il

ParameterValue (eV)
EHOMO-7.7852
ELUMO1.0174
Energy Gap (ELUMO - EHOMO)8.8026
Ionization Potential (I)7.7852
Electron Affinity (A)-1.0174
Hardness (η)4.9000
Softness (S)0.2041
Electronegativity (χ)3.3839
Chemical Potential (μ)-3.3839
Electrophilicity Index (ω)1.1687

Note: These values are for 3,5-dimethyl-2,6-diphenylpyridine and serve as a theoretical model.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. researchgate.net The MEP map uses a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For pyridine-based compounds, the most negative potential is typically localized on the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack. researchgate.net In a study of 3,5-dimethyl-2,6-diphenylpyridine, the pyridine nitrogen indeed showed a significant negative potential. researchgate.net Positive potentials are generally found around the hydrogen atoms. researchgate.net For this compound, the MEP map would similarly highlight the nitrogen atom as the main nucleophilic center. The ethyl and phenyl groups would create a complex potential surface, with their hydrogen atoms representing regions of positive potential. nih.gov

Theoretical Studies of Pyridine Aromaticity and Stability

Pyridine is an aromatic heterocycle, isoelectronic with benzene (B151609), containing five carbon atoms and one nitrogen atom in a six-membered ring. numberanalytics.com Its aromaticity stems from a cyclic, planar arrangement of atoms with six delocalized π-electrons, fulfilling Hückel's rule (4n+2 π electrons). fiveable.me The nitrogen atom contributes one electron to the π-system, while its lone pair resides in an sp² hybrid orbital in the plane of the ring, which is responsible for pyridine's basicity (pKa of 5.25). numberanalytics.comfiveable.me

The stability of the pyridine ring is a subject of extensive theoretical investigation. While aromatic, it is generally less reactive towards electrophilic substitution than benzene because the electronegative nitrogen atom deactivates the ring. numberanalytics.com However, the stability of pyridine and its derivatives can be influenced by various factors. For instance, theoretical studies using DFT have shown that in large polycyclic aromatic compounds, an N-hydrogenated pyridine moiety can be even more stable than the aromatic pyridine form, though this species is highly reactive. acs.orgresearchgate.net Experimental studies have also tested the stability of the pyridine ring against attack by highly reactive species like atomic oxygen and nitrogen, finding that the aromatic ring is not always preserved under such harsh conditions. confex.com The numerous ethyl and phenyl substituents on this compound would further modify the electronic properties and stability of the core pyridine ring.

Mechanistic Insights via Computational Modeling

Computational modeling allows for the detailed exploration of chemical reaction mechanisms, providing insights into the energetic feasibility of different reaction pathways. researchgate.netresearchgate.netrsc.org By modeling reactants, products, and intermediate structures, chemists can build a comprehensive picture of how a reaction proceeds. saudijournals.com

Transition State Theory (TST) is a cornerstone of computational reaction kinetics. numberanalytics.com It provides a method for calculating the rate of a chemical reaction by analyzing the properties of the transition state—the highest energy point along the reaction coordinate that separates reactants from products. numberanalytics.comquantumatk.com The rate is determined by the energy barrier (activation energy) between the reactants and the transition state. quantumatk.com

Automated TST calculation methods have been developed to handle the high throughput required for building large kinetic models. nih.govresearchgate.net For a molecule like this compound, TST could be used to investigate various reactions, such as its synthesis or degradation pathways. The process involves:

Identifying Reactants and Products: Defining the start and end points of the reaction.

Locating the Transition State (TS): Using computational algorithms like the Nudged Elastic Band (NEB) or Dimer methods to find the saddle point on the potential energy surface that connects reactants and products. numberanalytics.com

Calculating the Activation Energy: Determining the energy difference between the transition state and the reactants. quantumatk.com

Calculating the Rate Constant: Using the activation energy and vibrational frequencies within the TST framework to compute the reaction rate. quantumatk.com

While specific TST calculations for this exact compound are not available, this theoretical framework is the primary tool used to gain mechanistic insights into the reactions of such complex heterocyclic molecules. nih.gov

Simulation of Reaction Energetics and Kinetics

Computational chemistry provides powerful tools for investigating the formation and reactivity of polysubstituted pyridines like this compound. Theoretical simulations of reaction energetics and kinetics allow for the detailed exploration of potential synthetic pathways, prediction of reaction outcomes, and understanding of reaction mechanisms at a molecular level. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are employed to map the potential energy surface (PES) of a reaction. nih.govchemrxiv.org

For the synthesis of substituted pyridines, computational studies can model multicomponent reactions, such as the Diels-Alder or aza-Wittig reactions, to determine the feasibility and regioselectivity of the process. nih.govrsc.org For a compound like this compound, theoretical calculations would identify the structures of reactants, transition states, intermediates, and products. The energies of these species are used to calculate key thermodynamic and kinetic parameters. For instance, the reaction involving the association of phenyl and amino radicals has been studied to understand the formation of aniline, a related structural motif. nih.gov

Kinetic parameters are often determined using Transition State Theory (TST) for reactions with a distinct energy barrier, or Variational Reaction Coordinate-TST (VRC-TST) for barrierless association reactions. nih.gov For more complex reactions involving multiple steps and intermediates, Rice–Ramsperger–Kassel–Marcus/Master Equation (RRKM/ME) theory can be used to calculate pressure- and temperature-dependent rate constants and product branching ratios. nih.govrsc.org These simulations can predict the most favorable reaction pathway, for example, by comparing the activation energies of competing routes, thereby guiding synthetic efforts. nih.govchemrxiv.org

Table 1: Representative Calculated Energetic Parameters for Pyridine-Related Reactions
Reaction / ProcessMethodologyCalculated ParameterTypical Value (kcal/mol)Reference
N(2D) + Pyridine → Intermediate (i1)B3LYP/aug-cc-pVTZRelative Energy-214 kJ/mol (-51.2 kcal/mol) chemrxiv.org
C6H5 + NH2 → Aniline (IS1)CCSD(T)//B3LYPRelative Energy-28.9 nih.gov
Aniline Isomerization (IS1 → T1/11)CCSD(T)//B3LYPActivation Energy-21.5 nih.gov
Nucleophilic Substitution on Phenyl Carbonyl IsothiocyanateDFTCross-Interaction Constant (ρXY)0.69 (gas phase) rsc.org

Intermolecular Interactions and Supramolecular Assembly Prediction

The solid-state structure and material properties of this compound are governed by intermolecular interactions, which dictate how individual molecules pack together in a process known as supramolecular assembly. rsc.orgmdpi.com Computational methods are instrumental in predicting and understanding these non-covalent interactions, which include hydrogen bonds, halogen bonds, chalcogen bonds, and π-interactions. mdpi.com By analyzing the molecular electrostatic potential (MEP) surface and employing quantum chemical calculations, researchers can forecast how pyridine-based ligands will self-organize into discrete molecular assemblies or extended networks. rsc.orgnih.gov

Hydrogen Bonding Networks in Pyridine Derivatives

While this compound itself lacks a hydrogen bond donor, the lone pair of electrons on the pyridine nitrogen atom makes it an effective hydrogen bond acceptor. Computational studies are frequently used to characterize the strength, geometry, and electronic nature of hydrogen bonds between pyridine derivatives and various hydrogen bond donors, such as water, alcohols, or phenols. rsc.org The inclusion of an explicit water molecule in computational models has been shown to significantly improve the accuracy of pKa predictions for pyridines, underscoring the importance of specific hydrogen bonding interactions. researchgate.netbohrium.com

Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide deep insights into the nature of these interactions. QTAIM can identify bond critical points (BCPs) and characterize the interaction as primarily electrostatic or having some covalent character. nih.gov NBO analysis can quantify the charge transfer from the hydrogen bond donor to the pyridine nitrogen. In the context of this compound, simulations could predict its interaction with protic solvents or its ability to co-crystallize with hydrogen-bonding partners, forming complex supramolecular networks. nih.gov

Table 2: Calculated Properties of Hydrogen Bonds in Pyridine Systems
Interacting SystemInteraction TypeComputational MethodCalculated Energy (kJ/mol)Reference
Pyridine···OCSC-H···OMP2/aug-cc-pVTZ< 2 nih.gov
Pyridine···Phenol (PyPh)N···H-OCalorimetry (Experimental)-29.7 rsc.org
Pyridine···Phenol (PyPh2)N···H-OCalorimetry (Experimental)> -34.6 rsc.org
Pyrimidine derivative dimerN-H···OQTAIM-20.9 kcal/mol (-87.4 kJ/mol) nih.gov

Chalcogen, Tetrel, and Pi-Interactions

Beyond classical hydrogen bonding, the pyridine ring is a versatile participant in other non-covalent interactions that are crucial for crystal engineering and supramolecular chemistry.

Chalcogen and Tetrel Interactions: The electron-rich nitrogen atom of the pyridine moiety can act as a Lewis base, interacting with electropositive regions (σ-holes) on covalently bonded chalcogen (Group 16) or tetrel (Group 14) atoms. nih.govrsc.org These are termed chalcogen bonds (e.g., N···S, N···Se) and tetrel bonds (e.g., N···C, N···Si), respectively. nih.govresearchgate.net Theoretical investigations using methods like MP2 and Symmetry-Adapted Perturbation Theory (SAPT) can elucidate the nature and strength of these interactions. nih.govresearchgate.net For instance, studies on complexes between substituted pyridines and molecules like OCS or H₂SiO have characterized distinct N···C (tetrel) and N···S (chalcogen) bonds, with binding energies sensitive to the substituents on the pyridine ring. nih.govresearchgate.net The electron-donating ethyl groups on this compound would be expected to enhance the negative electrostatic potential on the nitrogen atom, potentially strengthening its interactions with chalcogen and tetrel bond donors.

Table 3: Typical Binding Energies for Non-Covalent Interactions Involving Pyridine Derivatives
Interaction TypeExample SystemBinding Energy (kJ/mol)Reference
Chalcogen Bond (N···S)Pyridine···OCS-9.58 to -12.24 nih.gov
Tetrel Bond (N···C)Pyridine···OCS-10.78 to -11.81 nih.gov
Tetrel Bond (N···Si)Pyridine···H₂SiO-115.37 to -142.72 researchgate.net
π-InteractionPyridine···OCS-10.76 to -13.33 nih.gov
π-π StackingPyridine ring···Phenyl ring-3.62 Å (centroid-centroid dist.) researchgate.net

Acidity and Basicity Predictions for Substituted Pyridines

The basicity of a pyridine derivative, quantified by its acidity constant (pKa) of the conjugate acid, is a fundamental chemical property. Computational chemistry offers reliable methods for predicting these values from first principles. acs.org DFT calculations, combined with an implicit solvation model such as the Conductor-like Screening Model (COSMO) or the SMD model, are widely used to compute the free energy change of protonation in solution. acs.orgmdpi.com By calculating the proton affinity (PA) in the gas phase and the solvation free energies of the neutral and protonated species, the pKa can be derived through a thermodynamic cycle. researchgate.netmdpi.com

For this compound, the substituents are expected to significantly influence its basicity relative to unsubstituted pyridine (pKa ≈ 5.2). The four ethyl groups are electron-donating through an inductive effect, which increases the electron density on the pyridine nitrogen, thereby increasing its basicity and lowering the pKa of its conjugate acid. The phenyl group can have a more complex electronic effect. Theoretical models have demonstrated high accuracy, with mean absolute errors often less than 0.5 pKa units when compared to experimental data for a wide range of substituted pyridines. researchgate.netbohrium.com These predictive models are benchmarked against known experimental values to validate the chosen level of theory and solvation model. acs.orgacs.org

Table 4: Comparison of Experimental and Calculated pKa Values for Selected Pyridine Derivatives
CompoundExperimental pKaCalculated pKa (AM1 COSMO)Calculated pKa (PM5 COSMO)Reference
Pyridine5.215.155.34 mdpi.com
3-Methylpyridine5.635.885.97 mdpi.com
3-Aminopyridine5.9810.7810.82 mdpi.com
3-Cyanopyridine1.354.211.39 mdpi.com
3-Nitropyridine0.812.25-0.58 mdpi.com

Tautomerism and Isomerism in Pyridine Derivatives

Tautomerism is a form of isomerism where molecules exist as two or more readily interconvertible structures, differing in the position of a proton. tgc.ac.in A classic example in pyridine chemistry is the hydroxy-pyridine/pyridone equilibrium. nih.govchemtube3d.com While this compound does not possess substituents like -OH or -NH₂ that commonly lead to significant tautomerism, computational methods are the primary tool for evaluating the relative stability of any potential, albeit minor, tautomeric forms. rsc.org These calculations involve optimizing the geometries of the different tautomers and comparing their electronic energies to determine the equilibrium constant. researchgate.net

More relevant to this compound is the concept of constitutional isomerism. Computational studies can be used to compare the thermodynamic stability of different isomers. For example, one could compare the stability of the titled compound with isomers where the phenyl group is at the 2-, 3-, or 4-position of the tetraethylpyridine ring. Such studies have been performed on the simpler phenylpyridine isomers. umsl.edu Using methods like RHF and DFT, the standard molar enthalpies of formation can be calculated. These theoretical values can then be compared to experimental data from techniques like combustion calorimetry to validate the computational model. For the phenylpyridine isomers, it was found that 4-phenylpyridine (B135609) and 3-phenylpyridine (B14346) are of very similar stability, while 2-phenylpyridine (B120327) is significantly less stable, a finding rationalized by theoretical calculations. umsl.edu Similar computational analysis would predict the relative stability of the various isomers of tetraethyl-phenyl-pyridine.

Table 5: Relative Stabilities and Enthalpies of Formation for Phenylpyridine Isomers
IsomerΔfHm°(g) (Experimental) (kJ·mol⁻¹)ΔfHm°(g) (Calculated) (kJ·mol⁻¹)Relative Energy (Calculated) (kJ·mol⁻¹)Reference
2-Phenylpyridine228.3 ± 5.8228.3+12.6 umsl.edu
3-Phenylpyridine240.9 ± 5.5240.90.0 umsl.edu
4-Phenylpyridine240.0 ± 3.3240.0+0.9 umsl.edu

Advanced Spectroscopic and Structural Elucidation of 2,3,4,5 Tetraethyl 6 Phenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,3,4,5-tetraethyl-6-phenyl-pyridine, a detailed analysis of its ¹H and ¹³C NMR spectra would provide definitive information about its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the phenyl group and the four ethyl substituents. The protons on the phenyl ring would likely appear in the aromatic region (typically δ 7.0-8.0 ppm). The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the four ethyl groups would exhibit characteristic quartet and triplet patterns, respectively, due to spin-spin coupling. The precise chemical shifts would be influenced by the electronic environment created by the pyridine (B92270) ring and the steric interactions between the bulky ethyl groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. We would anticipate signals for the six carbons of the pyridine ring, the six carbons of the phenyl group, and the eight carbons of the four ethyl groups. The chemical shifts of the pyridine ring carbons would be particularly informative, with the carbon atom bonded to the nitrogen (C6) and the other substituted carbons showing distinct resonances.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of different proton groups, which would be essential for determining the preferred conformation of the molecule, particularly the rotational orientation of the phenyl ring and the ethyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its functional groups. These would include C-H stretching vibrations for the aromatic phenyl and pyridine rings, as well as for the aliphatic ethyl groups. C=C and C=N stretching vibrations, characteristic of the pyridine ring, would also be present. The absence of certain bands, such as O-H or N-H stretching, would confirm the purity of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular formula. The fragmentation pattern would likely involve the loss of ethyl groups and potentially the phenyl group, providing further structural confirmation. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or cyclohexane, would reveal information about the electronic transitions within the molecule. We would expect to observe π → π* transitions associated with the conjugated system of the phenyl-substituted pyridine ring. The position and intensity of the absorption maxima would be influenced by the ethyl substituents on the pyridine ring.

X-ray Crystallography for Solid-State Structural Determination

Detailed research findings and data tables regarding the crystal structure, unit cell parameters, space group, and key bond lengths and angles for this compound are not available in published literature.

Vibrational Spectra Analysis and Assignment

Detailed research findings and data tables of infrared (IR) and Raman spectroscopy, including characteristic vibrational modes and their assignments for this compound, are not available in published literature.

Reactivity and Derivatization Studies of 2,3,4,5 Tetraethyl 6 Phenyl Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

Electrophilic Aromatic Substitution:

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation more challenging, often requiring harsh reaction conditions. quimicaorganica.org For pyridine itself, electrophilic attack preferentially occurs at the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quora.comyoutube.com

In the case of 2,3,4,5-TETRAETHYL-6-PHENYL-PYRIDINE, the pyridine core is fully substituted, which would preclude any direct electrophilic aromatic substitution on the ring itself without the displacement of a substituent. The presence of multiple electron-donating ethyl groups would, in principle, increase the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. However, severe steric hindrance from the four ethyl groups and the phenyl group would likely make any such reaction on the ring carbons extremely difficult. Electrophilic attack would more likely occur on the phenyl ring, directed by the pyridine substituent.

Nucleophilic Aromatic Substitution:

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2-, 4-, and 6-positions. stackexchange.com This is because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer-like intermediate. For a reaction to occur, a good leaving group (like a halide) is typically required at one of these positions.

For this compound, as it lacks a suitable leaving group on the pyridine ring, direct nucleophilic aromatic substitution would not be a feasible reaction pathway under standard conditions.

Functional Group Transformations and Side-Chain Modifications

Given the saturated nature of the ethyl side chains, their direct functionalization would likely require radical-based reactions, which can often be unselective. Oxidation of the ethyl groups could be possible under strong oxidizing conditions, potentially leading to acetyl or carboxylic acid functionalities, although this might also affect the pyridine or phenyl rings.

Modification of the phenyl group is a more plausible route for derivatization. Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation) could be performed on the phenyl ring. The regioselectivity of these substitutions would be directed by the bulky pyridine substituent, which would likely favor substitution at the para-position of the phenyl ring, with some potential for ortho-substitution, steric hindrance permitting.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comlibretexts.org

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.orglibretexts.org For this compound to participate directly in a Suzuki-Miyaura coupling, it would first need to be functionalized with a leaving group, such as a bromine or iodine atom. This would most practically be achieved on the phenyl ring, for example, by creating p-bromo-2,3,4,5-TETRAETHYL-6-PHENYL-PYRIDINE. This bromo-derivative could then be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. nih.govnih.gov Conversely, if a boronic acid or ester derivative of the compound were synthesized (e.g., on the phenyl ring), it could be coupled with various organic halides. bldpharm.com

C-H Functionalization Strategies

Direct C-H functionalization is a more advanced strategy that avoids the need for pre-functionalization with a leaving group. Palladium- and copper-catalyzed C-H functionalization reactions have become increasingly common. For the title compound, C-H functionalization would most likely occur at the ortho-positions of the phenyl ring, directed by the pyridine nitrogen. This is a well-established strategy in pyridine-containing compounds. However, the steric bulk of the tetraethyl-substituted pyridine ring might hinder the necessary coordination of the palladium or copper catalyst to the nitrogen, potentially reducing the efficiency of such a transformation.

Formation of Fused and Spirocyclic Pyridine Systems

The synthesis of fused and spirocyclic systems involving a pyridine core is a diverse area of organic synthesis. researchgate.netmdpi.com

To form a fused system with this compound, one would typically need to introduce reactive functional groups on adjacent positions. Given the fully substituted nature of the pyridine ring, this would be challenging. A more viable approach would involve functionalizing two adjacent ethyl groups or an ethyl group and the phenyl ring to enable a subsequent cyclization reaction. For instance, if adjacent ethyl groups could be selectively oxidized to form a di-acid or di-ketone, this could be a precursor to a fused ring system.

The creation of spirocyclic systems, where two rings share a single atom, would be even more synthetically demanding. mdpi.com It would likely require a multi-step synthesis to build a second ring system that pivots off one of the atoms of the existing pyridine or phenyl rings.

Oxidation and Reduction Chemistry of the Pyridine Nucleus

Oxidation:

The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The formation of the N-oxide can alter the reactivity of the ring, making it more susceptible to both electrophilic and nucleophilic attack. However, the significant steric hindrance around the nitrogen atom from the C6-phenyl group and the C2-ethyl group in this compound would likely make N-oxidation a very slow and difficult process. The oxidation of structurally related, but less hindered, tetrahydropyridines is known to be influenced by the substitution pattern. nih.gov

Reduction:

The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or with dissolving metal reductions (e.g., sodium in ethanol). Given the steric congestion of the title compound, high pressures and temperatures might be required for complete reduction of the aromatic pyridine ring. It is also possible that the phenyl ring could be reduced under these conditions.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Methodological Advances

The synthesis of polysubstituted pyridines has advanced significantly beyond classical condensation reactions. Modern organic synthesis offers a robust toolbox that could be leveraged for the construction of a sterically demanding scaffold like 2,3,4,5-tetraethyl-6-phenyl-pyridine. Key achievements relevant to this target include:

Multicomponent Reactions (MCRs): MCRs have emerged as a powerful strategy for the one-pot synthesis of highly substituted pyridines from simple precursors. These reactions offer high atom economy and efficiency, though their application to sterically hindered products requires careful optimization of catalysts and conditions.

Cycloaddition and Annulation Strategies: Metal-free [3+3] annulation reactions and formal [4+2] cycloadditions provide elegant pathways to the pyridine (B92270) core. rsc.org These methods often demonstrate broad substrate scope and functional group tolerance, which would be essential for assembling the tetraethyl-substituted ring.

Transition-Metal Catalyzed Cross-Coupling and C-H Functionalization: The decoration of a pre-existing pyridine ring through transition-metal catalysis is a cornerstone of modern pyridine chemistry. While effective, direct C-H ethylation at four adjacent positions on a pyridine ring would be an unprecedented challenge due to steric hindrance and directing group requirements.

Synthesizing this compound would likely require a convergent approach, possibly involving the cyclization of a highly substituted linear precursor rather than the sequential modification of a simpler pyridine. The development of a reliable route to this compound would itself be a significant methodological advance, pushing the boundaries of current synthetic capabilities.

Emerging Trends in Highly Substituted Pyridine Chemistry

The trajectory of pyridine synthesis is moving towards greater efficiency, sustainability, and complexity. These emerging trends will be pivotal in accessing challenging molecules like this compound.

Catalyst Development: There is a growing emphasis on using earth-abundant metal catalysts or even metal-free catalytic systems to promote pyridine ring formation. The use of reusable solid base catalysts, such as hydrotalcite, in multicomponent reactions for pyridine synthesis exemplifies the trend towards greener chemistry.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters such as temperature and mixing, which can be crucial for managing exothermic reactions or improving yields of complex products. This technology could be instrumental in optimizing a multi-step synthesis of the target compound.

Modular and Divergent Synthesis: Modern strategies increasingly focus on creating a common intermediate that can be diversified into a library of related compounds. acs.org A successful synthesis of the this compound core could potentially be adapted to produce analogues with different alkyl or aryl substituents, enabling systematic structure-activity relationship studies.

Unexplored Reactivity and Derivatization Possibilities for this compound

The unique structure of this compound, dominated by steric shielding from the four ethyl groups, suggests its reactivity will be novel and selective.

Reactivity of the Phenyl Group: The phenyl group at the 6-position is the most sterically accessible site for further functionalization. Electrophilic aromatic substitution (e.g., nitration, halogenation) would likely occur on this ring, with the pyridine nucleus acting as a deactivating group. The regioselectivity could be explored to create a variety of derivatives.

Functionalization of Ethyl Groups: The ethyl substituents themselves offer avenues for derivatization. Free-radical halogenation could selectively functionalize the alkyl chains, providing handles for subsequent modifications.

Pyridine Ring Reactivity: Direct reactions on the pyridine ring, such as N-oxidation or further C-H functionalization, would be severely hindered. However, forcing conditions might reveal unexpected reactivity. Hydrogenation of the pyridine ring to the corresponding piperidine (B6355638) is a possibility, although it would likely require harsh conditions and highly active catalysts due to the steric bulk. chemsynthesis.com

Advanced Computational and Spectroscopic Techniques for Further Insight

Given the synthetic challenges, in silico studies are an invaluable tool for predicting the properties and reactivity of this compound before embarking on extensive laboratory work.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the molecule's three-dimensional structure, predict its electronic properties (such as the molecular electrostatic potential map), and calculate its theoretical spectroscopic data (NMR, IR, UV-Vis). mdpi.com Such studies can offer crucial insights into the molecule's stability, preferred conformations, and the electronic influence of the numerous substituents. This theoretical groundwork can guide synthetic efforts and help interpret experimental results.

Spectroscopic Characterization: Should the compound be synthesized, its structure would need to be unequivocally confirmed using a suite of modern spectroscopic techniques. Advanced 2D NMR experiments (such as COSY, HSQC, and HMBC) would be essential to assign the complex proton and carbon signals and confirm the connectivity of the ethyl and phenyl groups. High-resolution mass spectrometry would be required to verify its elemental composition.

Prospects for Novel Material and Catalytic Applications

The unique steric and electronic profile of this compound suggests it could be a valuable building block in materials science and catalysis.

Ligand Development: The pyridine nitrogen is sterically encumbered, which could lead to unique coordination properties. If it forms a complex with a metal center, the bulky ethyl groups would create a specific, well-defined pocket around the metal. This could be exploited in catalysis to control substrate access and enforce high selectivity in reactions.

Organic Materials: Polysubstituted pyridines are precursors to fluorescent materials and organic light-emitting diodes (OLEDs). wikipedia.org The introduction of five bulky substituents could influence the photophysical properties, potentially leading to materials with high quantum yields or specific emission wavelengths. The non-planar nature of the molecule, induced by steric crowding, could disrupt intermolecular packing and influence its solid-state properties.

Organocatalysis: Pyridine derivatives are known to act as organocatalysts. The specific basicity and nucleophilicity of the nitrogen atom in this compound, modulated by the surrounding alkyl groups, could make it a useful catalyst for specific transformations where steric control is paramount.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,4,5-tetraethyl-6-phenyl-pyridine, and how can purity be ensured during synthesis?

  • Methodological Answer : A multi-step synthesis involving alkylation and cross-coupling reactions is typically employed. For example, phosphine-catalyzed [4+2] annulation (as used in related tetrahydropyridine derivatives) can introduce ethyl groups selectively . Post-synthesis purification via column chromatography or recrystallization is critical. Purity validation requires HPLC or GC-MS analysis, with buffer solutions (e.g., ammonium acetate at pH 6.5) used in assay protocols to stabilize the compound during testing .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and ethyl-phenyl interactions.
  • X-ray crystallography : Resolve steric effects from tetraethyl groups (as demonstrated in pyridine derivatives with bulky substituents) .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns.
    • Computational tools like density functional theory (DFT) can model electronic distributions for comparison with experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Methodological Answer : Apply triangulation by cross-validating results from multiple techniques (e.g., NMR, X-ray, and IR). For example, if NMR suggests conformational flexibility while crystallography shows rigidity, molecular dynamics simulations can reconcile these observations . Additionally, replicate experiments under controlled conditions (e.g., temperature, solvent) to isolate variables .

Q. What strategies are effective for studying the compound’s reactivity in catalytic or supramolecular systems?

  • Methodological Answer : Design kinetic studies using stopped-flow spectroscopy to monitor reaction intermediates. For catalytic applications, compare turnover frequencies (TOF) under varying ethyl/phenyl substituent ratios. In supramolecular contexts, employ titration calorimetry (ITC) to measure binding affinities with host molecules (e.g., cyclodextrins) .

Q. How should researchers address challenges in reproducibility when synthesizing derivatives?

  • Methodological Answer : Document reaction parameters rigorously (e.g., solvent polarity, catalyst loading). Use design of experiments (DoE) to identify critical factors. For example, phosphine ligand choice in cross-coupling steps significantly impacts yield in analogous pyridine syntheses . Validate reproducibility through independent replication in separate labs .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives?

  • Methodological Answer : Use multivariate regression to correlate substituent effects (e.g., ethyl group steric bulk) with activity. Cluster analysis can group derivatives by reactivity profiles. For SAR contradictions, apply Bayesian inference to weigh evidence from conflicting datasets .

Q. How can researchers validate the biological or catalytic activity of this compound against competing hypotheses?

  • Methodological Answer : Employ control experiments with structurally similar but inactive analogs (e.g., phenyl-free derivatives). Use isotope labeling (e.g., ¹³C in ethyl groups) to trace mechanistic pathways. For catalytic studies, compare turnover numbers (TON) with literature benchmarks for related pyridine catalysts .

Tables for Comparative Analysis

Table 1 : Key Synthetic Routes and Yields for Pyridine Derivatives

MethodCatalyst/ReagentYield (%)Purity (HPLC)Reference
Phosphine-catalyzed [4+2]PPh₃78>99%
AlkylationNaH/EtI6595%
Cross-couplingPd(OAc)₂/XPhos8298%

Table 2 : Spectroscopic Data Interpretation Guidelines

TechniqueKey Peaks/FeaturesCommon Pitfalls
¹H NMRδ 1.2–1.5 (ethyl CH₃), δ 7.2–7.8 (phenyl)Overlap in crowded regions
X-rayDihedral angles between ethyl/phenyl groupsDisorder in crystal packing
DFTHOMO-LUMO gap vs. experimental band gapsSolvent effects in modeling

Notes for Methodological Rigor

  • Triangulation : Combine experimental, computational, and literature data to resolve ambiguities .
  • Reprodubility : Pre-register synthetic protocols and share raw data via open-access platforms .
  • Ethical Reporting : Disclose conflicts (e.g., reagent suppliers) per COPE guidelines, avoiding commercial bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.